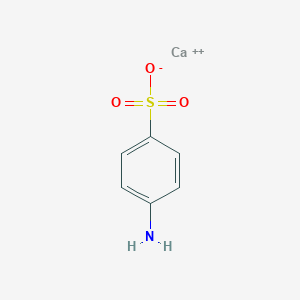
Calcium bis(sulphanilate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium bis(sulphanilate) is an organosulfur compound with the chemical formula C12H12CaN2O6S2 It is a calcium salt of sulphanilic acid, which is an aromatic amine derivative of sulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium bis(sulphanilate) can be synthesized through the reaction of calcium chloride with sulphanilic acid in an aqueous medium. The reaction typically involves dissolving sulphanilic acid in water, followed by the addition of calcium chloride solution. The mixture is then stirred and heated to facilitate the formation of calcium bis(sulphanilate) precipitate, which is subsequently filtered and dried.
Industrial Production Methods
Industrial production of calcium bis(sulphanilate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium bis(sulphanilate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulphanilic acid moiety to aniline derivatives.
Substitution: The aromatic ring of sulphanilic acid can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aniline derivatives.
Substitution: Nitrated or halogenated sulphanilic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium bis(sulphanilate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of calcium bis(sulphanilate) involves its interaction with various molecular targets and pathways. The sulphanilic acid moiety can interact with enzymes and receptors, modulating their activity. The calcium ion plays a role in stabilizing the compound and facilitating its interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium sulphanilate: A sodium salt of sulphanilic acid with similar chemical properties.
Potassium sulphanilate: A potassium salt of sulphanilic acid with comparable reactivity.
Calcium sulfonate: A calcium salt of sulfonic acid with different applications and properties.
Uniqueness
Calcium bis(sulphanilate) is unique due to its specific combination of calcium and sulphanilic acid, which imparts distinct chemical and biological properties
Biologische Aktivität
Calcium bis(sulphanilate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial action and plant growth regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Calcium bis(sulphanilate) is a calcium salt of sulphanilic acid, characterized by the formula C6H6CaNO3S+. Its structure allows it to participate in various biochemical interactions, particularly those involving enzyme inhibition and microbial interactions.
Antimicrobial Activity
Research indicates that calcium bis(sulphanilate) exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including:
- Streptococcus fecalis
- Lactobacillus arabinosus
- Lactobacillus plantarum
The mechanism of action is primarily through the inhibition of folic acid biosynthesis, a critical pathway for bacterial growth. The inhibition can be reversed by the addition of p-aminobenzoic acid (PABA), which suggests that calcium bis(sulphanilate) acts as a competitive inhibitor in this biosynthetic pathway .
Table 1: Antimicrobial Efficacy of Calcium bis(sulphanilate)
Plant Growth Regulation
Calcium bis(sulphanilate) has also been studied for its effects on plant growth. Similar to other sulphonamide compounds, it has been shown to inhibit the growth of various plants, including wheat and cress. The inhibition is linked to its interference with folic acid biosynthesis, which is essential for plant development .
Case Study: Effects on Wheat Growth
In a controlled study, wheat seedlings treated with calcium bis(sulphanilate) exhibited stunted growth compared to untreated controls. The addition of PABA significantly mitigated these effects, demonstrating the compound's role as a growth regulator through its impact on metabolic pathways related to folate synthesis .
Environmental Impact and Microbial Degradation
The degradation of calcium bis(sulphanilate) in environmental contexts has been investigated, particularly concerning its potential as a contaminant. Research into microbial degradation pathways shows that certain fungi can effectively degrade this compound, which may have implications for bioremediation strategies .
Table 2: Microbial Degradation Rates
Eigenschaften
CAS-Nummer |
20296-94-0 |
|---|---|
Molekularformel |
C6H6CaNO3S+ |
Molekulargewicht |
212.26 g/mol |
IUPAC-Name |
calcium;4-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.Ca/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+2/p-1 |
InChI-Schlüssel |
RPVRDRCPXRUBCM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















